molecular formula C13H16O B13699043 2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one

2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13699043
M. Wt: 188.26 g/mol
InChI Key: NUTFXQPNWLWHBO-UHFFFAOYSA-N
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Description

2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenes. Naphthalenes are polycyclic aromatic hydrocarbons consisting of fused benzene rings. This compound is characterized by the presence of three methyl groups and a ketone functional group, making it a derivative of dihydronaphthalene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation of 2,2,7-trimethyl-1-tetralone with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can participate in electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide (FeBr3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific interactions with molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, influencing their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,7-Trimethyl-1-tetralone: A precursor in the synthesis of 2,2,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one.

    2,2,7-Trimethyl-1-naphthol: A hydroxylated derivative with different chemical properties.

    2,2,7-Trimethyl-1-naphthylamine: An amine derivative with potential biological activity.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a ketone functional group

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2,2,7-trimethyl-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C13H16O/c1-9-4-5-10-6-7-13(2,3)12(14)11(10)8-9/h4-5,8H,6-7H2,1-3H3

InChI Key

NUTFXQPNWLWHBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC(C2=O)(C)C)C=C1

Origin of Product

United States

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